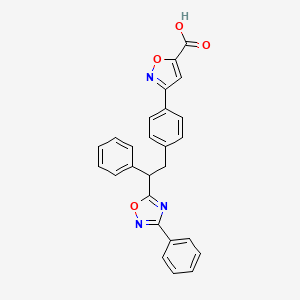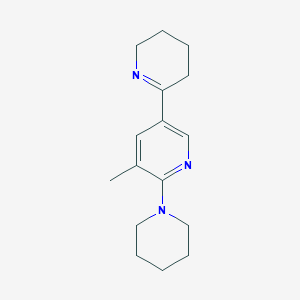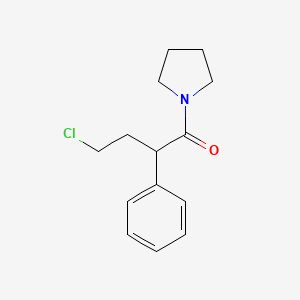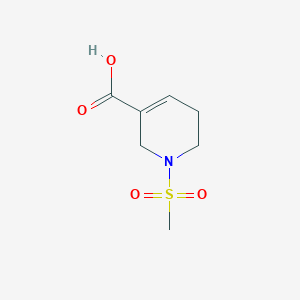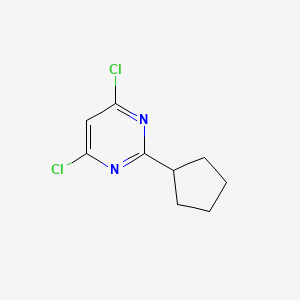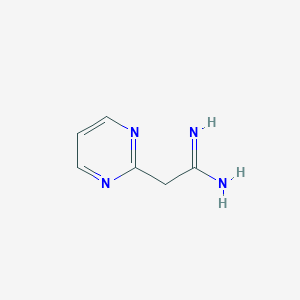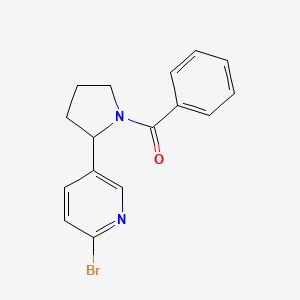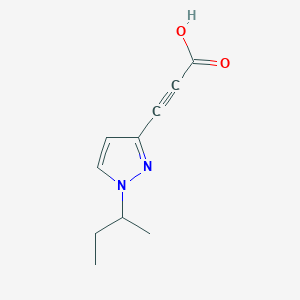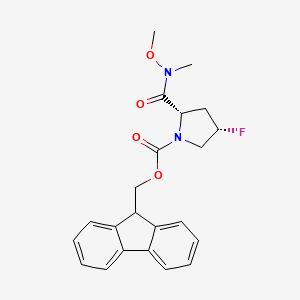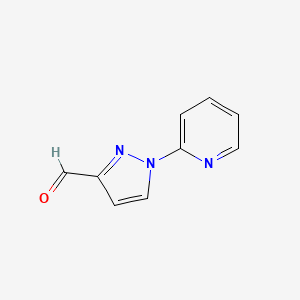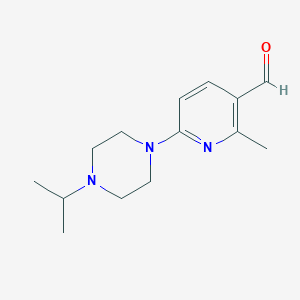
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a nicotinaldehyde moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde typically involves the reaction of 4-isopropylpiperazine with 2-methylnicotinaldehyde under specific conditions. One common method involves the use of a mild heterogeneous catalyst, such as sulfated tungstate, to facilitate the N-formylation of N-isopropylpiperazine . The reaction is carried out in ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid.
Reduction: 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
科学的研究の応用
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid
- 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
Uniqueness
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde is unique due to its specific structural features, including the combination of a piperazine ring with an isopropyl group and a nicotinaldehyde moiety
特性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11(2)16-6-8-17(9-7-16)14-5-4-13(10-18)12(3)15-14/h4-5,10-11H,6-9H2,1-3H3 |
InChIキー |
DIHGUHAKFWWBRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


